[(2R,3S,5R)-5-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
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Overview
Description
4-Chloro-1-(3,5-di-O-toluoyl-beta-D-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine is a biomedical compound utilized for studying specific diseases by targeting distinct molecular pathways. This compound is part of the pyrazolopyrimidine family, known for its potential in pharmacologically active agents development, particularly in antitumor research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3,5-di-O-toluoyl-beta-D-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine involves multiple stepsThe chlorination step is typically carried out using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, along with waste management, are crucial aspects of industrial synthesis to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3,5-di-O-toluoyl-beta-D-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom can yield various derivatives with different functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
4-Chloro-1-(3,5-di-O-toluoyl-beta-D-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with enzymes and receptors in cellular pathways.
Medicine: Investigated for its potential as an antitumor agent by inhibiting specific kinases involved in cancer cell proliferation
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes or receptors involved in cellular signaling pathways. It has demonstrated potential in inhibiting the growth of cancer cells by targeting kinases, which are crucial for cell division and survival. This inhibition disrupts the signaling pathways, leading to reduced proliferation and increased apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-9H-purine: Another compound with a similar ribofuranosyl moiety but different scaffold.
4-Chloro-7-(2-beta-C-methyl-3,5-di-O-(p-toluoyl)-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrazolopyrimidine scaffold but with different substitutions.
Uniqueness
4-Chloro-1-(3,5-di-O-toluoyl-beta-D-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine is unique due to its specific combination of the pyrazolopyrimidine scaffold and the ribofuranosyl moiety. This structure allows it to effectively interact with specific molecular targets, making it a valuable compound in biomedical research .
Properties
Molecular Formula |
C26H23ClN4O5 |
---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-13-21-20(36-26(33)18-9-5-16(2)6-10-18)11-22(35-21)31-24-19(12-30-31)23(27)28-14-29-24/h3-10,12,14,20-22H,11,13H2,1-2H3/t20-,21+,22+/m0/s1 |
InChI Key |
CPTREUTUTMYCBI-BHDDXSALSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C4=C(C=N3)C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C=N3)C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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